molecular formula C8H12ClF2N B6184804 1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride CAS No. 2624128-84-1

1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride

Cat. No. B6184804
CAS RN: 2624128-84-1
M. Wt: 195.6
InChI Key:
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Description

1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride, abbreviated as 1-DFTH, is a synthetic organic compound that has been studied for its potential applications in scientific research. 1-DFTH is a fluorinated tricyclic amine, and is structurally similar to certain drugs that have been used to treat certain medical conditions. It has been studied for its potential use in a variety of scientific research applications, including drug development, medical imaging, and biological studies.

Scientific Research Applications

1-DFTH has been studied for its potential applications in drug development. It has been used as a model compound for the development of new drugs, as it is structurally similar to certain drugs that have been used to treat certain medical conditions. 1-DFTH has also been studied for its potential use in medical imaging, as it has been shown to have a high affinity for certain types of cells and tissues. Additionally, 1-DFTH has been studied for its potential use in biological studies, as it has been shown to interact with certain proteins and enzymes.

Mechanism of Action

1-DFTH has been studied for its potential mechanisms of action. It has been found to interact with certain proteins and enzymes, and it has been hypothesized that it may act as an agonist or antagonist at certain receptors. Additionally, 1-DFTH has been found to have a high affinity for certain types of cells and tissues, which suggests that it may be useful for medical imaging.
Biochemical and Physiological Effects
1-DFTH has been studied for its potential biochemical and physiological effects. It has been found to interact with certain proteins and enzymes, which suggests that it may have an effect on certain biochemical pathways. Additionally, 1-DFTH has been found to have a high affinity for certain types of cells and tissues, which suggests that it may have an effect on certain physiological processes.

Advantages and Limitations for Lab Experiments

1-DFTH has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a relatively high yield. Additionally, it has been studied for its potential applications in drug development, medical imaging, and biological studies. However, 1-DFTH also has some limitations. It is a synthetic organic compound, and it may not be suitable for use in certain types of experiments. Additionally, it has not been extensively studied, so its potential side effects and interactions with other compounds are not well understood.

Future Directions

There are several potential future directions for the study of 1-DFTH. Further research could be conducted to better understand its potential mechanisms of action, as well as its potential biochemical and physiological effects. Additionally, further studies could be conducted to evaluate its potential applications in drug development, medical imaging, and biological studies. Additionally, further research could be conducted to better understand its potential interactions with other compounds, as well as its potential side effects. Finally, further research could be conducted to develop more efficient synthesis methods for 1-DFTH.

Synthesis Methods

1-DFTH can be synthesized through a reaction of 1-bromo-7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-ylmethane with hydrochloric acid. This reaction yields 1-DFTH hydrochloride as the main product, with a relatively high yield of approximately 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride' involves the reaction of a tricyclic ketone with difluorocarbene generated in situ, followed by reductive amination with formaldehyde and ammonium chloride in the presence of a reducing agent, and finally, quaternization with hydrochloric acid.", "Starting Materials": ["Tricyclic ketone", "Difluorocarbene precursor", "Formaldehyde", "Ammonium chloride", "Reducing agent", "Hydrochloric acid"], "Reaction": ["1. Generation of difluorocarbene in situ by reacting difluorocarbene precursor with a base", "2. Addition of difluorocarbene to tricyclic ketone to form a difluorocyclopropane intermediate", "3. Reduction of difluorocyclopropane intermediate to form a difluorocyclopropane alcohol", "4. Reaction of difluorocyclopropane alcohol with formaldehyde and ammonium chloride in the presence of a reducing agent to form the corresponding amine", "5. Quaternization of the amine with hydrochloric acid to form the final product, 1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride."] }

CAS RN

2624128-84-1

Product Name

1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride

Molecular Formula

C8H12ClF2N

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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